molecular formula C18H29ClN4O3 B14919009 6-(4-(2-Chloropropanoyl)-1,4-diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione

6-(4-(2-Chloropropanoyl)-1,4-diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14919009
M. Wt: 384.9 g/mol
InChI Key: LGXIATVAUWRACX-UHFFFAOYSA-N
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Description

6-[4-(2-CHLOROPROPANOYL)-1,4-DIAZEPAN-1-YL]-1,3-DIISOPROPYL-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a diazepane ring, a chloropropanoyl group, and a pyrimidinedione core, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-CHLOROPROPANOYL)-1,4-DIAZEPAN-1-YL]-1,3-DIISOPROPYL-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps, including the formation of the diazepane ring, the introduction of the chloropropanoyl group, and the construction of the pyrimidinedione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-CHLOROPROPANOYL)-1,4-DIAZEPAN-1-YL]-1,3-DIISOPROPYL-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action of 6-[4-(2-CHLOROPROPANOYL)-1,4-DIAZEPAN-1-YL]-1,3-DIISOPROPYL-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazepane derivatives and pyrimidinedione analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

This detailed article provides an overview of the compound 6-[4-(2-CHLOROPROPANOYL)-1,4-DIAZEPAN-1-YL]-1,3-DIISOPROPYL-2,4(1H,3H)-PYRIMIDINEDIONE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H29ClN4O3

Molecular Weight

384.9 g/mol

IUPAC Name

6-[4-(2-chloropropanoyl)-1,4-diazepan-1-yl]-1,3-di(propan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C18H29ClN4O3/c1-12(2)22-15(11-16(24)23(13(3)4)18(22)26)20-7-6-8-21(10-9-20)17(25)14(5)19/h11-14H,6-10H2,1-5H3

InChI Key

LGXIATVAUWRACX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=O)N(C1=O)C(C)C)N2CCCN(CC2)C(=O)C(C)Cl

Origin of Product

United States

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